Bpv(phen)
Bpv(phen)
Potent, broad spectrum PTP and PTEN inhibitor (IC50 = 38 nM, PTEN). Insulin mimetic. Activates insulin receptor kinase. Prevents ketonuria in vivo. Orally active.
A bisperoxovanadium compound that acts as a potent protein phosphotyrosine phosphatase (PTP) inhibitor as well as an insulin receptor kinase (IRK) activator. Also an excellent insulin mimetic in vitro and in vivo and a potent PTEN inhibitor (IC₅₀ = 38 nM).
A bisperoxovanadium compound that acts as a potent protein phosphotyrosine phosphatase (PTP) inhibitor as well as an insulin receptor kinase (IRK) activator. Also an excellent insulin mimetic in vitro and in vivo and a potent PTEN inhibitor (IC₅₀ = 38 nM).
Brand Name:
Vulcanchem
CAS No.:
42494-73-5
VCID:
VC0005808
InChI:
InChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1
SMILES:
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V]
Molecular Formula:
K[VO(O₂)₂C₁₂H₈N₂].3H₂O
Molecular Weight:
409.33 g/mol
Bpv(phen)
CAS No.: 42494-73-5
Cat. No.: VC0005808
Molecular Formula: K[VO(O₂)₂C₁₂H₈N₂].3H₂O
Molecular Weight: 409.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, broad spectrum PTP and PTEN inhibitor (IC50 = 38 nM, PTEN). Insulin mimetic. Activates insulin receptor kinase. Prevents ketonuria in vivo. Orally active. A bisperoxovanadium compound that acts as a potent protein phosphotyrosine phosphatase (PTP) inhibitor as well as an insulin receptor kinase (IRK) activator. Also an excellent insulin mimetic in vitro and in vivo and a potent PTEN inhibitor (IC₅₀ = 38 nM). |
|---|---|
| CAS No. | 42494-73-5 |
| Molecular Formula | K[VO(O₂)₂C₁₂H₈N₂].3H₂O |
| Molecular Weight | 409.33 g/mol |
| IUPAC Name | potassium;hydrogen peroxide;1,10-phenanthroline;vanadium;hydroxide;trihydrate |
| Standard InChI | InChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1 |
| Standard InChI Key | GZEXWPZCNNQQRZ-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V] |
| Canonical SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V] |
| Appearance | Yellow to orange solidPurity:≥98% by ⁵¹V-NMR |
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